WAY-328127

Description

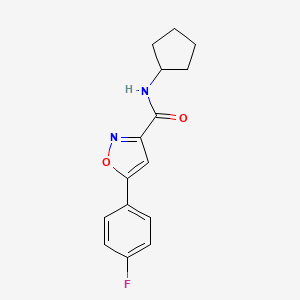

The exact mass of the compound N-cyclopentyl-5-(4-fluorophenyl)-3-isoxazolecarboxamide is 274.11175589 g/mol and the complexity rating of the compound is 339. The solubility of this chemical has been described as 2.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopentyl-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c16-11-7-5-10(6-8-11)14-9-13(18-20-14)15(19)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPGIBUNOFAQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49716016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of WAY-328127 on 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-328127 is a novel pharmacological agent targeting the serotonin 1A (5-HT1A) receptor, a key player in the modulation of mood, anxiety, and cognition. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor's activation initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This technical guide synthesizes the available preclinical data on the binding affinity and functional activity of this compound at the 5-HT1A receptor. Detailed experimental protocols for the key assays used to characterize this interaction are provided, along with visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide draws upon established methodologies and data from analogous compounds to present a robust framework for its pharmacological characterization.

Introduction to the 5-HT1A Receptor

The 5-HT1A receptor is a subtype of serotonin receptor that is widely distributed throughout the central nervous system, with high densities in the hippocampus, cerebral cortex, septum, amygdala, and the raphe nuclei.[1] It functions as both a postsynaptic receptor on non-serotonergic neurons and as a somatodendritic autoreceptor on serotonergic neurons in the raphe nuclei.[1] Activation of these receptors is coupled to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.[2] This signaling cascade ultimately results in neuronal hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] The multifaceted role of the 5-HT1A receptor in neurotransmission has made it a significant target for the development of therapeutic agents for a range of neuropsychiatric disorders, including anxiety and depression.

Quantitative Analysis of this compound Interaction with 5-HT1A Receptors

A thorough understanding of a ligand's interaction with its target receptor requires quantitative analysis of its binding affinity and functional potency. For this compound, this would typically involve determining its equilibrium dissociation constant (Ki) from radioligand binding assays and its half-maximal effective concentration (EC50) and intrinsic efficacy from functional assays.

Table 1: In Vitro Pharmacological Profile of this compound at the Human 5-HT1A Receptor

| Assay Type | Parameter | Value | Radioligand/Method | Cell Line/Tissue |

| Binding Affinity | Ki (nM) | Data not publicly available | e.g., [³H]8-OH-DPAT | e.g., HEK293 cells expressing h5-HT1A or rat hippocampal membranes |

| Functional Activity | EC50 (nM) | Data not publicly available | e.g., [³⁵S]GTPγS Binding Assay | e.g., HEK293 cells expressing h5-HT1A or rat hippocampal membranes |

| Intrinsic Efficacy (%) | Data not publicly available | e.g., [³⁵S]GTPγS Binding Assay | e.g., HEK293 cells expressing h5-HT1A or rat hippocampal membranes | |

| cAMP Inhibition | Data not publicly available | e.g., Forskolin-stimulated cAMP accumulation assay | e.g., CHO cells expressing h5-HT1A |

Core Signaling Pathway of the 5-HT1A Receptor

The canonical signaling pathway initiated by the activation of the 5-HT1A receptor by an agonist such as this compound is depicted below. This pathway highlights the key molecular events from receptor binding to the downstream cellular response.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action at the 5-HT1A receptor relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus) or cells expressing the human 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound.

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of this compound to activate G-proteins coupled to the 5-HT1A receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. This provides a measure of the compound's potency (EC50) and efficacy.

Experimental Workflow:

Protocol:

-

Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.

-

GTPγS Binding Assay:

-

In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer containing MgCl₂.

-

Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

-

Separation and Quantification: Separate and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS.

-

Plot the stimulated binding against the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal stimulation) using non-linear regression.

-

Intrinsic efficacy is often expressed as a percentage of the maximal response produced by a full agonist, such as serotonin.

-

Cyclic AMP (cAMP) Assay

This assay directly measures the functional consequence of 5-HT1A receptor activation by quantifying the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.

Experimental Workflow:

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., CHO-K1) stably expressing the human 5-HT1A receptor.

-

cAMP Accumulation:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.

-

Determine the IC50 value for cAMP inhibition using non-linear regression.

-

Conclusion

This compound is a compound of interest for its selective interaction with the 5-HT1A receptor. Its mechanism of action is predicated on its ability to bind to and activate this receptor, leading to the inhibition of the adenylyl cyclase signaling cascade. While the precise quantitative parameters of its binding affinity and functional potency are not widely published, the experimental protocols detailed in this guide provide a comprehensive framework for the in-depth characterization of this compound and other novel 5-HT1A receptor ligands. Further research is warranted to fully elucidate the in vitro and in vivo pharmacological profile of this compound to better understand its therapeutic potential.

References

- 1. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 2. The 5-HT1A receptor and its ligands: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-328127: Unraveling the Binding Profile of a Novel Compound

For researchers, scientists, and drug development professionals, understanding the intricate dance between a compound and its biological targets is paramount. This in-depth technical guide explores the binding affinity and selectivity profile of WAY-328127, a molecule of growing interest in the scientific community.

Initial investigations into the public domain reveal that this compound is a commercially available compound, identified by its chemical formula C15H15FN2O2, a molecular weight of 274.29, and the CAS number 912784-67-9. However, a comprehensive review of scientific literature and databases indicates a notable absence of published studies detailing its specific binding characteristics, mechanism of action, or selectivity against a wider panel of biological targets.

This lack of publicly accessible data suggests that this compound may be a relatively new compound, a proprietary molecule from early-stage, unpublished research, or a tool compound for which extensive profiling has not yet been disseminated.

Future Directions and a Call for Data

The scientific community thrives on the open exchange of information. To build a comprehensive understanding of this compound's pharmacological profile, further research and publication are essential. Key areas for future investigation would include:

-

Primary Target Identification and Binding Affinity: Determining the primary biological target(s) of this compound and quantifying its binding affinity using standard assays such as radioligand binding assays or surface plasmon resonance.

-

Selectivity Profiling: Screening this compound against a broad panel of receptors, enzymes, and ion channels to ascertain its selectivity and potential off-target effects.

-

Functional Assays: Characterizing the functional consequences of this compound binding to its target(s), determining whether it acts as an agonist, antagonist, or modulator.

-

Structural Biology: Elucidating the three-dimensional structure of this compound in complex with its target to understand the molecular basis of its binding and to guide future drug design efforts.

As data on this compound becomes available, this guide will be updated to provide the scientific community with the detailed information required to effectively utilize this compound in their research endeavors.

Hypothetical Experimental Workflow

While specific experimental details for this compound are not available, a typical workflow for characterizing the binding affinity and selectivity of a novel compound is presented below. This serves as a general framework for the types of studies that would be necessary to build a comprehensive profile for this compound.

Pharmacological Profile of WAY-328127: Information Synthesis

Executive Summary

This document addresses the request for a comprehensive pharmacological characterization of the compound WAY-328127. A thorough review of publicly accessible scientific literature, chemical databases, and patent filings was conducted to collate information regarding its binding affinity, in vitro and in vivo functional activity, and mechanism of action.

Despite an extensive search, no specific experimental data on the pharmacological properties of this compound is currently available in the public domain. The compound is listed by chemical suppliers, and its basic chemical structure is known. However, details regarding its biological targets, potency, efficacy, and the signaling pathways it may modulate have not been published.

This guide provides the available chemical information for this compound and offers a high-level overview of general experimental protocols and theoretical signaling pathways that could be relevant for its characterization, should data become available in the future. The absence of specific data for this compound prevents the creation of quantitative data tables and detailed, compound-specific diagrams as originally requested.

Chemical Identity of this compound

While pharmacological data is scarce, the fundamental chemical identity of this compound has been established. This information is crucial for any future research initiatives.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅FN₂O₂ |

| SMILES | C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F[1] |

| Physical State | Typically supplied as a solution in DMSO (e.g., 10mM)[1] |

Hypothetical Pharmacological Context

The "WAY" designation in the compound's name is suggestive of its origin from a series of molecules developed by legacy pharmaceutical company Wyeth. A well-documented compound from this series is WAY-100635, a potent and selective 5-HT₁A receptor antagonist.[2][3] While there is no direct evidence to confirm that this compound targets the same receptor, the shared naming convention allows for the possibility that it was synthesized as part of a similar research program exploring serotonergic or other CNS targets.

Methodologies for Pharmacological Characterization (General Protocols)

Should this compound become the subject of future pharmacological investigation, a standard battery of assays would be employed to determine its profile. The following sections outline the general experimental protocols that would be necessary to characterize this or any novel compound.

Receptor Binding Assays

The initial step in characterizing a new chemical entity is to determine its binding affinity for a range of potential biological targets.

-

Radioligand Binding Assays: This classic technique would involve incubating membranes from cells expressing a specific receptor with a radiolabeled ligand that is known to bind to that receptor. This compound would be added at varying concentrations to determine its ability to displace the radioligand. The concentration at which it displaces 50% of the specific binding is its IC₅₀ value, from which the equilibrium dissociation constant (Kᵢ) can be calculated. This would be performed across a panel of receptors to assess both primary target affinity and off-target selectivity.

In Vitro Functional Assays

Once a primary target is identified, functional assays are required to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

-

GTPγS Binding Assays: For G-protein coupled receptors (GPCRs), a [³⁵S]GTPγS binding assay can measure the activation of G-proteins upon receptor stimulation. An agonist would increase [³⁵S]GTPγS binding, while an antagonist would block the effect of a known agonist. An inverse agonist would decrease the basal level of [³⁵S]GTPγS binding.

-

Second Messenger Assays: These assays measure changes in the concentration of intracellular signaling molecules. For example, if this compound targets a Gs-coupled receptor, a cAMP (cyclic adenosine monophosphate) accumulation assay would be appropriate. Conversely, for a Gq-coupled receptor, intracellular calcium mobilization would be measured.

-

Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway. The activity of this compound at the receptor would then be quantified by the level of reporter gene expression.

In Vivo Efficacy Models

Following in vitro characterization, the effects of this compound would be assessed in animal models relevant to its proposed therapeutic indication. The choice of model would be entirely dependent on the in vitro findings. For instance, if this compound were found to be a 5-HT₁A receptor antagonist, it might be tested in models of depression, anxiety, or cognitive function.[4] These studies would establish the compound's ability to engage its target in a living system and produce a physiological or behavioral effect.

Visualization of Potential Workflows and Pathways

Without a known biological target for this compound, it is not possible to generate specific signaling pathway diagrams. However, the following diagrams illustrate the generalized workflows and theoretical pathways that would be explored during its pharmacological characterization.

Caption: A generalized workflow for the pharmacological characterization of a novel compound.

Caption: A theoretical GPCR signaling pathway potentially modulated by this compound.

Conclusion

While a detailed pharmacological profile of this compound cannot be constructed at this time due to a lack of published data, this guide provides the foundational chemical information and a framework of standard methodologies that would be applied in its characterization. The structural information available from chemical suppliers could serve as a starting point for computational modeling to predict potential targets. However, empirical data from in vitro and in vivo experiments would be required to validate any such predictions and to fully elucidate the pharmacological nature of this compound. Researchers interested in this compound are encouraged to initiate studies based on the general protocols outlined herein.

References

- 1. This compound W426882 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 2. Experimental Drug Targets HIV in a Novel Way [als.lbl.gov]

- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WAY 100635, a 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by blockade of hippocampal NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ketanserin: A Technical Guide to a Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ketanserin, a selective antagonist of the serotonin 2A (5-HT2A) receptor. This document details its binding profile, mechanism of action, and the experimental protocols used for its characterization. Quantitative data on its binding affinities are presented in tabular format for clarity. Furthermore, this guide includes detailed methodologies for key experiments and visual representations of its signaling pathway and a typical experimental workflow using the DOT language for Graphviz. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of ketanserin's pharmacological properties.

Introduction

Ketanserin is a pharmacological tool and antihypertensive agent that acts primarily as a selective antagonist at serotonin 5-HT2A receptors.[1][2] Its discovery and characterization have been pivotal in understanding the physiological roles of the 5-HT2A receptor, which is implicated in a variety of processes including vasoconstriction, platelet aggregation, and neurotransmission.[1][2] While it is considered a selective 5-HT2A antagonist, it also exhibits affinity for other receptors, notably alpha-1 adrenergic and histamine H1 receptors, which contributes to its overall pharmacological profile.[2][3][4] This guide will explore the nuanced pharmacology of ketanserin, providing a detailed look at its receptor binding characteristics and the downstream effects of its antagonist activity.

Binding Profile and Selectivity

The affinity of ketanserin for its primary target, the 5-HT2A receptor, and various other receptors has been extensively characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of Ketanserin at Human Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Serotonin Receptors | ||

| 5-HT2A | 0.4 - 2.5 | [5] |

| 5-HT2C | 20 - 50 | [5] |

| 5-HT1A | >1000 | |

| 5-HT1B | 1900 | |

| 5-HT1D | 270 | |

| 5-HT6 | ~200 | |

| 5-HT7 | ~150 | |

| Adrenergic Receptors | ||

| α1A | 10 | |

| α1B | ~5 | |

| α1D | ~10 | |

| α2A | >1000 | |

| α2B | ~500 | |

| Histamine Receptors | ||

| H1 | 10 - 30 | |

| Dopamine Receptors | ||

| D2 | >1000 | [6] |

Note: Ki values can vary between studies due to different experimental conditions.

Mechanism of Action and Signaling Pathway

Ketanserin functions as a competitive antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7] Upon activation by serotonin, the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[8] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

By binding to the 5-HT2A receptor, ketanserin prevents the binding of serotonin and the subsequent activation of this signaling cascade. This blockade of Gq-mediated signaling is the primary mechanism underlying its pharmacological effects.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of ketanserin.

Radioligand Binding Assay ([3H]-Ketanserin)

This protocol is for determining the binding affinity of a test compound for the 5-HT2A receptor using [3H]-ketanserin as the radioligand.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from tissue homogenates (e.g., rat frontal cortex).

-

Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determiner: 10 µM Mianserin or 1 µM Spiperone.

-

Test Compound: Serial dilutions of the compound of interest.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration Manifold .

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding determiner.

-

50 µL of various concentrations of the test compound (for competition assay).

-

50 µL of [3H]-Ketanserin (final concentration of 1-2 nM).

-

100 µL of membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: Calcium Mobilization

This protocol measures the ability of an antagonist to block agonist-induced increases in intracellular calcium in cells expressing the 5-HT2A receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Calcium-5.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Serotonin (5-hydroxytryptamine).

-

Test Compound (Antagonist): Serial dilutions of ketanserin or other antagonists.

-

Fluorescence Plate Reader with kinetic reading capabilities and liquid handling.

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Remove the cell culture medium and add the calcium-sensitive dye, diluted in Assay Buffer. Incubate for 45-60 minutes at 37°C.

-

Compound Addition (Antagonist): After the dye loading incubation, add various concentrations of the test antagonist (ketanserin) to the wells. Incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Add a fixed concentration of the agonist (serotonin, typically at its EC80 concentration) to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.

-

-

Data Analysis:

-

The increase in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the log concentration of the antagonist.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

Experimental Workflow Visualization

The characterization of a selective serotonin receptor antagonist like ketanserin typically follows a structured workflow, from initial screening to detailed pharmacological profiling.

Conclusion

Ketanserin remains a cornerstone in the study of serotonin pharmacology. Its high affinity for the 5-HT2A receptor, coupled with a well-defined mechanism of action, makes it an invaluable tool for both basic research and as a reference compound in drug discovery programs. However, its activity at other receptors, particularly α1-adrenergic and H1 histamine receptors, necessitates careful consideration when interpreting experimental results. The methodologies and data presented in this guide offer a comprehensive framework for understanding and further investigating the properties of ketanserin and other selective serotonin receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Ketanserin? [synapse.patsnap.com]

- 3. [3H]ketanserin labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketanserin and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Investigating the Dopamine D4 Receptor Agonism of WAY-328127: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-328127 has been identified as a compound with potential agonistic activity at the dopamine D4 receptor. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. This is attributed to its high expression in the prefrontal cortex, amygdala, and hippocampus. This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the investigation of this compound's interaction with the dopamine D4 receptor. Due to the limited publicly available quantitative data for this compound, this document focuses on the established experimental framework and theoretical signaling cascades for a typical dopamine D4 receptor agonist.

Dopamine D4 Receptor Signaling Pathways

Activation of the dopamine D4 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate ion channel activity and other downstream effectors.

Quantitative Analysis of this compound and the Dopamine D4 Receptor

A thorough investigation of this compound's agonism at the dopamine D4 receptor would require quantitative data from various in vitro assays. The following tables present a template for the expected data structure.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) | Cell Line | Reference |

| Dopamine D4 | [3H]Spiperone | Data not available | HEK293 | - |

| Dopamine D2 | [3H]Spiperone | Data not available | CHO-K1 | - |

| Dopamine D3 | [3H]Spiperone | Data not available | HEK293 | - |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Data not available | HeLa | - |

Table 2: Functional Potency and Efficacy of this compound

| Assay Type | Receptor Subtype | EC50 (nM) | % Efficacy (vs. Dopamine) | Cell Line | Reference |

| cAMP Inhibition | Dopamine D4 | Data not available | Data not available | HEK293 | - |

| GTPγS Binding | Dopamine D4 | Data not available | Data not available | CHO-K1 | - |

| β-Arrestin Recruitment | Dopamine D4 | Data not available | Data not available | U2OS | - |

Experimental Protocols

The characterization of a novel dopamine D4 receptor agonist like this compound involves a standardized set of experimental procedures to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine D4 receptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at pH 7.4, is used.

-

Competition Binding: A fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is incubated to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

Objective: To measure the functional potency (EC50) and efficacy of this compound in modulating adenylyl cyclase activity.

Methodology:

-

Cell Culture: A cell line expressing the dopamine D4 receptor (e.g., CHO-K1) is cultured and seeded in microplates.

-

Adenylyl Cyclase Stimulation: The cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin to increase basal cAMP levels.

-

Agonist Treatment: Increasing concentrations of this compound are added to the cells.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curve for this compound-induced inhibition of forskolin-stimulated cAMP accumulation is plotted, and the EC50 and maximal inhibition (Emax) are determined.

Experimental and Logical Workflow

The investigation of a novel compound's activity at a specific receptor follows a logical progression from initial binding studies to functional characterization and selectivity profiling.

Conclusion

While specific quantitative data for the interaction of this compound with the dopamine D4 receptor is not currently available in the public domain, this guide outlines the established methodologies and theoretical framework for such an investigation. A comprehensive characterization would involve determining its binding affinity and functional potency at the D4 receptor, as well as assessing its selectivity against other dopamine receptor subtypes and other relevant off-target receptors. The successful completion of these studies would be crucial in elucidating the therapeutic potential of this compound for the treatment of CNS disorders.

An In-depth Technical Guide to the Synthesis and Chemical Properties of WAY-328127

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of WAY-328127, a molecule of interest in the field of cystic fibrosis research. The information is curated for professionals in drug development and related scientific disciplines, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical and biological principles.

Chemical Properties of this compound

This compound, with the chemical name 3-(4-fluorophenyl)-N-(cyclopropyl)isoxazole-5-carboxamide, is a small molecule with potential therapeutic applications. Its core structure consists of a central isoxazole ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a cyclopropylcarboxamide group.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅FN₂O₂ | N/A |

| Molecular Weight | 274.29 g/mol | N/A |

| CAS Number | 912784-67-9 | N/A |

| SMILES | C1CC(C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | [1] |

| Solubility | Available as a 10mM solution in DMSO | [1] |

Synthesis of this compound

The synthesis of this compound can be logically approached through the formation of a key intermediate, 3-(4-fluorophenyl)isoxazole-5-carboxylic acid, followed by an amide coupling reaction with cyclopropylamine. While a specific patent for this compound detailing its synthesis was not identified in the public domain, the following protocols are based on established synthetic methodologies for structurally related isoxazole carboxamides.

Part 1: Synthesis of the Isoxazole Core

The construction of the substituted isoxazole ring is a critical step. A common and effective method for synthesizing 3-aryl-isoxazoles is through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. An alternative route involves the cyclization of a β-diketone with hydroxylamine.

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)isoxazole

This protocol describes a potential method for creating the core heterocyclic structure.

-

Preparation of 4-fluorobenzaldoxime: To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.

-

Generation of 4-fluorophenylnitrile oxide and Cycloaddition: The 4-fluorobenzaldoxime is converted in situ to the corresponding nitrile oxide. To a solution of the oxime in a suitable solvent such as dichloromethane (DCM), add a chlorinating agent like N-chlorosuccinimide (NCS) at 0°C. After stirring for 30 minutes, a base such as triethylamine (TEA) is added dropwise to generate the nitrile oxide. An alkyne, such as ethyl propiolate, is then added to the reaction mixture, which is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate, is then purified by column chromatography on silica gel.

Part 2: Amide Coupling to Yield this compound

The final step in the synthesis is the formation of the amide bond between the isoxazole carboxylic acid and cyclopropylamine.

Experimental Protocol: Amide Coupling

-

Hydrolysis of the Ester: The ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the 3-(4-fluorophenyl)isoxazole-5-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

-

Activation of the Carboxylic Acid: The 3-(4-fluorophenyl)isoxazole-5-carboxylic acid (1.0 eq) is dissolved in a dry, aprotic solvent like DCM or tetrahydrofuran (THF). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) (1.1 eq) are added. The mixture is stirred at room temperature for 30 minutes.

-

Amide Bond Formation: Cyclopropylamine (1.2 eq) is added to the reaction mixture, and it is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is diluted with DCM and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action in Cystic Fibrosis

This compound is reported to be useful for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the CFTR gene can lead to the production of a non-functional or misfolded protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs.

Small molecules that target the defective CFTR protein are known as CFTR modulators. These are broadly classified into two main types:

-

Correctors: These molecules aim to rescue the trafficking of misfolded CFTR protein (such as the common F508del mutation) to the cell surface.

-

Potentiators: These molecules enhance the function of CFTR channels that are already present at the cell surface by increasing their open probability.

Based on its chemical structure and the context of its therapeutic indication, this compound is likely a CFTR potentiator . Potentiators work by binding to the CFTR protein and increasing the likelihood that the channel will be open, thereby facilitating ion transport.

Caption: Proposed mechanism of action of this compound.

Experimental Evaluation of CFTR Activity

Several in vitro and ex vivo assays are commonly used to assess the function of the CFTR protein and to evaluate the efficacy of CFTR modulators like this compound.

Experimental Protocols for Assessing CFTR Function

-

Ussing Chamber Assay: This is a classic electrophysiological technique used to measure ion transport across epithelial tissues or cell monolayers.

-

Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer.

-

The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

-

The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist, such as forskolin.

-

The effect of this compound is assessed by adding it to the chamber and measuring the change in the forskolin-stimulated Isc. An increase in Isc indicates potentiation of CFTR activity.

-

-

Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion flow through single CFTR channels.

-

A glass micropipette is used to form a high-resistance seal with the membrane of a cell expressing CFTR.

-

The activity of a single CFTR channel within the patch of the membrane is recorded.

-

The open probability (Po) of the channel, which is the fraction of time the channel is open, is calculated.

-

The effect of this compound is determined by its ability to increase the Po of the CFTR channel.

-

-

YFP-Based Iodide Efflux Assay: This is a cell-based fluorescence assay that can be adapted for high-throughput screening.

-

Cells expressing both CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are loaded with iodide.

-

The addition of a cAMP agonist stimulates CFTR-mediated iodide efflux, which leads to a change in YFP fluorescence.

-

The rate of change in fluorescence is proportional to CFTR activity.

-

The potentiation effect of this compound is measured by the increase in the rate of iodide efflux in its presence.

-

Caption: Experimental workflow for evaluating this compound.

This guide provides a foundational understanding of the synthesis and chemical biology of this compound. Further research and development will be necessary to fully elucidate its therapeutic potential.

References

Preclinical Safety and Toxicity Profile of WAY-328127: An In-Depth Technical Review

Disclaimer: As of December 2025, publicly available, detailed preclinical safety and toxicity data for the compound WAY-328127 is limited. This document serves as a foundational guide to the typical preclinical safety and toxicity assessments a compound like this compound would undergo, based on established industry and regulatory guidelines. The specific findings for this compound are not in the public domain and would be contained within proprietary regulatory filings.

This technical guide is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the necessary preclinical safety evaluation of a novel therapeutic agent.

Executive Summary

The preclinical development of any new chemical entity, such as this compound, involves a rigorous and comprehensive evaluation of its safety and toxicity profile before it can be administered to humans. This process is guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH). The core objective is to identify potential hazards, establish a safe starting dose for clinical trials, and define the toxicological profile of the compound. This involves a battery of in vitro and in vivo studies designed to assess the compound's effects on major organ systems, its potential to cause genetic damage, and its impact on reproduction and development.

General Toxicology

General toxicology studies are designed to evaluate the overall toxicity of a compound in animal models. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is instrumental in setting the initial safe dose for human trials.

Single-Dose and Dose-Range Finding Studies

Experimental Protocol:

-

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity after a single administration.

-

Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Administration Route: The intended clinical route of administration is used.

-

Dosage: A wide range of doses are administered to different groups of animals.

-

Observation Period: Animals are observed for a period of up to 14 days for clinical signs of toxicity, and key physiological parameters are monitored.

-

Endpoints: Mortality, clinical signs, body weight changes, and gross pathology at necropsy.

Repeated-Dose Toxicity Studies

Experimental Protocol:

-

Objective: To characterize the toxicological profile of the compound following repeated administration over a defined period.

-

Species: Two species, as in single-dose studies.

-

Duration: The duration of these studies is dependent on the proposed duration of clinical use and can range from sub-acute (14 days) to chronic (6-9 months).

-

Dosage: Multiple dose levels are used, including a control group, a low-dose, a mid-dose, and a high-dose intended to produce some level of toxicity.

-

Parameters Monitored: Comprehensive monitoring includes clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs and tissues.

Data Presentation:

Table 1: Hypothetical Summary of a 28-Day Repeated-Dose Toxicity Study in Rats

| Parameter | Control | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |

| Clinical Signs | No abnormalities | No abnormalities | Mild, transient salivation | Salivation, lethargy |

| Body Weight Gain | Normal | Normal | Slightly reduced | Significantly reduced |

| Key Hematology | Within normal limits | No significant changes | No significant changes | Mild anemia |

| Key Clinical Chemistry | Within normal limits | No significant changes | Slight increase in ALT/AST | Moderate increase in ALT/AST |

| Primary Target Organ (Histopathology) | No findings | No findings | Minimal centrilobular hypertrophy in the liver | Centrilobular hypertrophy and single-cell necrosis in the liver |

| NOAEL | - | X mg/kg/day | - | - |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol:

-

Core Battery Studies (ICH S7A):

-

Central Nervous System (CNS): Typically involves a functional observational battery (FOB) or Irwin test in rodents to assess effects on behavior, coordination, and sensory-motor reflexes.

-

Cardiovascular System: In vitro hERG assay to assess the potential for QT interval prolongation, and in vivo cardiovascular monitoring (ECG, blood pressure, heart rate) in a non-rodent species, often using telemetry.

-

Respiratory System: Evaluation of respiratory rate and function in rodents.

-

Data Presentation:

Table 2: Hypothetical Safety Pharmacology Profile of this compound

| System | Assay | Result |

| Cardiovascular | hERG | IC50 > 30 µM |

| In vivo Dog Telemetry | No significant effects on heart rate, blood pressure, or ECG parameters at expected therapeutic exposures. | |

| Central Nervous | Rat Functional Observational Battery | No adverse effects observed at doses up to Z mg/kg. |

| Respiratory | Rat Whole-Body Plethysmography | No significant effects on respiratory rate or tidal volume. |

Genotoxicity

Genotoxicity assays are performed to detect any potential for the compound to cause direct or indirect damage to DNA.

Experimental Protocol:

-

Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to assess the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage in mammalian cells.

-

In vivo Micronucleus Test: To assess chromosomal damage in the bone marrow of rodents.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of the compound on fertility and embryonic-fetal development.

Experimental Protocol:

-

Fertility and Early Embryonic Development: Assesses the effects on male and female reproductive functions.

-

Embryo-Fetal Development: The compound is administered to pregnant animals during the period of organogenesis to assess for teratogenicity.

-

Pre- and Postnatal Development: Evaluates the effects on the treating of pregnant and lactating females on the development of their offspring.

Visualizations

Experimental Workflow

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical interaction of a compound with a generic signaling pathway, which could be relevant for understanding its mechanism of action and potential off-target toxicities.

Conclusion

The preclinical safety and toxicity evaluation of a new drug candidate like this compound is a multi-faceted and rigorous process. It involves a standardized set of in vitro and in vivo studies designed to thoroughly characterize any potential risks to humans before the initiation of clinical trials. While specific data for this compound is not publicly available, the experimental protocols and data presentation formats outlined in this guide provide a comprehensive overview of the necessary assessments that would be conducted to ensure patient safety. The successful completion of these studies is a critical milestone in the journey of a new drug from the laboratory to the clinic.

WAY-328127 (WAY-100635): An In-depth Technical Guide on its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-328127, more commonly known as WAY-100635, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. As a member of the piperazine class of compounds, it has been extensively utilized as a research tool to investigate the physiological and pathological roles of the 5-HT1A receptor. This document provides a comprehensive technical overview of the effects of WAY-100635 on downstream signaling pathways. It includes a summary of its binding characteristics, detailed descriptions of its impact on key intracellular signaling cascades, methodologies for relevant experimental protocols, and visual representations of the involved pathways. Notably, while highly selective for the 5-HT1A receptor, WAY-100635 also exhibits agonist activity at the dopamine D4 receptor, a factor to be considered in experimental design and data interpretation.

Quantitative Data Summary

The pharmacological profile of WAY-100635 is characterized by its high affinity and antagonist potency at the 5-HT1A receptor. The following tables summarize the key quantitative data from various in vitro studies.

| Parameter | Value | Receptor | Notes | Reference |

| pIC50 | 8.87 | 5-HT1A | Displacement of [3H]8-OH-DPAT in rat hippocampal membranes. | [1] |

| IC50 | 0.91 nM | 5-HT1A | [2] | |

| Ki | 0.39 nM | 5-HT1A | [2] | |

| pA2 | 9.71 | 5-HT1A | Functional antagonism of 5-carboxamidotryptamine in isolated guinea-pig ileum. | |

| pIC50 | 6.6 | α1-adrenergic | [2] |

Table 1: Binding Affinity and Potency of WAY-100635 at the 5-HT1A Receptor.

| Receptor | Binding Affinity (nM) | Functional Activity | Reference |

| Dopamine D4.2 | 16 | Potent Agonist (EC50 = 9.7 nM) | [3] |

| Dopamine D3 | 370 | Weak | [3] |

| Dopamine D2L | 940 | Weak Antagonist | [3] |

Table 2: Off-Target Activity of WAY-100635.

Effects on Downstream Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Agonist activation of the 5-HT1A receptor initiates a cascade of intracellular events that are effectively blocked by WAY-100635.

G-Protein Coupling and Adenylyl Cyclase Inhibition

The canonical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Agonist Action: Upon agonist binding, the 5-HT1A receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This reduces the conversion of ATP to cAMP.

-

WAY-100635 Action: As a silent or neutral antagonist, WAY-100635 binds to the 5-HT1A receptor but does not induce a conformational change that leads to G-protein activation. It competitively blocks the binding of agonists, thereby preventing the agonist-induced inhibition of adenylyl cyclase. In some cellular systems with high receptor expression and constitutive activity, WAY-100635 has been observed to act as an inverse agonist, further reducing basal adenylyl cyclase activity.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the 5-HT1A receptor can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation, differentiation, and survival.

-

Agonist Action: The Gβγ subunits released upon Gi/o activation can stimulate downstream effectors, including phosphoinositide 3-kinase (PI3K) and Src kinase. These, in turn, can activate the Ras-Raf-MEK-ERK cascade, leading to the phosphorylation of ERK1/2.

-

WAY-100635 Action: By preventing the dissociation of the G-protein heterotrimer, WAY-100635 blocks the agonist-induced activation of the MAPK/ERK pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another crucial cascade regulated by 5-HT1A receptor activation, playing a significant role in cell survival and metabolism.

-

Agonist Action: Similar to the MAPK/ERK pathway, the Gβγ subunits can activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which is subsequently phosphorylated and activated by PDK1.

-

WAY-100635 Action: WAY-100635 antagonizes the agonist-induced activation of the PI3K/Akt pathway by preventing the initial G-protein activation.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of WAY-100635 on downstream signaling.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation.

-

Objective: To determine the ability of WAY-100635 to antagonize agonist-induced G-protein activation.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the 5-HT1A receptor or from brain tissue (e.g., hippocampus).

-

Assay Buffer: Use a buffer containing HEPES, NaCl, MgCl2, and saponin.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and [35S]GTPγS.

-

Compound Addition: Add the 5-HT1A agonist (e.g., 8-OH-DPAT) at various concentrations in the presence and absence of different concentrations of WAY-100635.

-

Incubation: Incubate the plate at 30°C for 60 minutes with shaking.

-

Termination: Terminate the reaction by rapid filtration through a GF/B filter plate.

-

Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Detection: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: The antagonist's potency is typically expressed as a pA2 value, calculated from the Schild regression of the agonist dose-response curves in the presence of the antagonist.

Adenylyl Cyclase Activity Assay

This assay measures the production of cAMP to determine the effect of compounds on adenylyl cyclase activity.

-

Objective: To assess the ability of WAY-100635 to block agonist-mediated inhibition of adenylyl cyclase.

-

Methodology:

-

Cell Culture: Culture cells expressing the 5-HT1A receptor in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with WAY-100635 at various concentrations.

-

Stimulation: Add a 5-HT1A agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis: Determine the IC50 of the agonist for inhibiting forskolin-stimulated cAMP accumulation and how this is shifted by WAY-100635.

ERK1/2 and Akt Phosphorylation Assays

These assays quantify the phosphorylation state of ERK1/2 and Akt as a measure of pathway activation.

-

Objective: To determine if WAY-100635 can block agonist-induced phosphorylation of ERK1/2 and Akt.

-

Methodology:

-

Cell Culture and Treatment: Plate cells and serum-starve them to reduce basal phosphorylation. Treat the cells with WAY-100635 followed by a 5-HT1A agonist for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Detection (Western Blotting):

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated Akt (p-Akt).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.

-

Normalize the p-ERK or p-Akt signal to the total ERK or total Akt signal from the same blot.

-

-

Detection (Cell-Based ELISA):

-

Use commercially available kits where cells are fixed in the plate, and phosphorylation is detected using specific primary antibodies and a fluorescent or colorimetric secondary antibody.

-

-

-

Data Analysis: Quantify the band intensity (Western blot) or fluorescence/absorbance (ELISA) and compare the levels of phosphorylation in treated versus untreated cells.

Conclusion

This compound (WAY-100635) is a powerful pharmacological tool for dissecting the roles of the 5-HT1A receptor in cellular signaling. Its primary mechanism of action is the competitive antagonism of the Gi/o-coupled signaling pathway, thereby inhibiting adenylyl cyclase and preventing the modulation of downstream cascades such as the MAPK/ERK and PI3K/Akt pathways. Researchers should be mindful of its agonist activity at the dopamine D4 receptor, which may influence experimental outcomes in systems where this receptor is expressed. The experimental protocols outlined in this guide provide a framework for the continued investigation of 5-HT1A receptor pharmacology and the development of novel therapeutics targeting this important receptor.

References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on WAY-328127 Binding Kinetics and Target Residence Time

Despite a comprehensive search for the binding kinetics, target residence time, and mechanism of action of the compound WAY-328127, no specific scientific literature, patents, or publicly available data detailing these properties could be identified.

This compound, with the CAS number 912784-67-9 and molecular formula C15H15FN2O2, is listed by several chemical suppliers. However, information regarding its biological target, its class of compound, and any associated research findings on its binding affinity (Ki, IC50), kinetic rates (kon, koff), or target residence time remains undisclosed in the public domain.

Without identification of the biological target, it is not possible to provide the requested in-depth technical guide, which would include quantitative data, detailed experimental protocols, and signaling pathway diagrams. The creation of such a guide is entirely dependent on the availability of this foundational information.

General principles of drug-target binding kinetics and residence time are well-established in the field of pharmacology. These concepts are crucial for understanding a drug's efficacy and duration of action. Methodologies to determine these parameters, such as radioligand binding assays, surface plasmon resonance (SPR), and enzyme activity assays, are standard practice in drug discovery and development. However, the application of these methods and the resulting data for this compound are not documented in accessible resources.

Researchers, scientists, and drug development professionals interested in the binding kinetics of a specific compound are advised to consult proprietary company research, if available, or to conduct their own experimental investigations to determine the compound's biological target and kinetic profile.

Below are generalized representations of a typical signaling pathway and an experimental workflow for determining binding kinetics, which would be tailored with specific details if the target of this compound were known.

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Caption: A simplified workflow for determining binding kinetics.

Foundational Research on WAY-328127 Analogues: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Foundational research data, including specific quantitative metrics, detailed experimental protocols, and defined signaling pathways for WAY-328127 and its analogues, is not publicly available in the searched scientific literature and patent databases. The following technical guide provides a generalized framework based on established methodologies for the research and development of novel G-protein coupled receptor (GPCR) modulators. This guide is intended to serve as a template for researchers to structure and present their internal data on this compound analogues.

Introduction

This compound and its analogues represent a class of molecules with potential therapeutic applications targeting G-protein coupled receptors (GPCRs). As critical mediators of a vast array of physiological processes, GPCRs are prominent targets for drug discovery. This document outlines the foundational research necessary to characterize novel analogues of this compound, focusing on their synthesis, binding affinity, functional activity, and the elucidation of their mechanism of action.

Synthesis and Characterization of this compound Analogues

The synthesis of novel analogues of this compound is a critical first step in exploring the structure-activity relationship (SAR) of this chemical series. A multi-step synthetic approach is typically employed to generate a library of diverse analogues with modifications at key positions.

General Synthetic Scheme:

A generalized synthetic route would likely involve the coupling of key building blocks to assemble the core scaffold of this compound, followed by diversification at specific substitution points.

Experimental Protocol: General Procedure for the Synthesis of this compound Analogues

-

Core Scaffold Synthesis: [Insert detailed, step-by-step procedure for the synthesis of the common precursor to the this compound analogues. Include reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization).]

-

Analogue Diversification: [Describe the specific reaction steps for introducing various substituents onto the core scaffold. Provide details for each class of modification (e.g., alkylation, acylation, cross-coupling reactions).]

-

Characterization: All synthesized compounds should be characterized to confirm their structure and purity. Standard analytical techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (e.g., ESI-MS, HRMS)

-

Purity assessment by HPLC (High-Performance Liquid Chromatography)

-

In Vitro Pharmacological Evaluation

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[1] These assays measure the ability of an unlabeled test compound (a this compound analogue) to displace a radiolabeled ligand from the receptor.

Table 1: In Vitro Binding Affinities of this compound Analogues at Target GPCR

| Compound ID | R1 Group | R2 Group | Ki (nM) ± SEM |

| This compound | H | Phenyl | [Insert Data] |

| Analogue 1 | CH3 | Phenyl | [Insert Data] |

| Analogue 2 | H | 4-F-Phenyl | [Insert Data] |

| ... | ... | ... | [Insert Data] |

Experimental Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the target GPCR. Cells are harvested and homogenized in a lysis buffer, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-WAY-328127 or another known ligand), and varying concentrations of the unlabeled this compound analogue.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor. For GPCRs, common functional assays measure changes in the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium.

Table 2: In Vitro Functional Activity of this compound Analogues

| Compound ID | Agonist EC50 (nM) ± SEM | Antagonist IC50 (nM) ± SEM | Intrinsic Activity (%) |

| This compound | [Insert Data] | [Insert Data] | [Insert Data] |

| Analogue 1 | [Insert Data] | [Insert Data] | [Insert Data] |

| Analogue 2 | [Insert Data] | [Insert Data] | [Insert Data] |

| ... | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocol: cAMP Functional Assay

-

Cell Culture: Cells expressing the target GPCR are cultured to an appropriate density.

-

Assay Setup: Cells are seeded in 96-well plates. For antagonist testing, cells are pre-incubated with the this compound analogues before the addition of a known agonist. For agonist testing, the analogues are added directly to the cells.

-

Stimulation: The reaction is initiated by the addition of the test compounds and/or a reference agonist. The cells are incubated for a specified time to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values. Intrinsic activity is calculated as the maximal response of a compound relative to a full agonist.

Signaling Pathway Elucidation

Understanding the downstream signaling pathways modulated by this compound analogues is crucial for predicting their cellular effects. This involves investigating the activation of key signaling proteins downstream of the target GPCR.

Experimental Workflows

A structured workflow is essential for the efficient evaluation of novel compounds.

Structure-Activity Relationship (SAR)

The systematic modification of the this compound scaffold and the corresponding changes in biological activity allow for the development of a structure-activity relationship (SAR). This is crucial for guiding the design of more potent and selective analogues.

Conclusion

The foundational research on this compound analogues requires a multidisciplinary approach encompassing synthetic chemistry, in vitro pharmacology, and molecular biology. The systematic application of the experimental protocols and workflows outlined in this guide will enable the thorough characterization of novel analogues and the identification of lead candidates for further development. The provided templates for data presentation and visualizations are intended to facilitate clear and concise communication of research findings.

References

Methodological & Application

Application Notes and Protocols for WAY-328127 (S1RA/E-52862) in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of WAY-328127, a selective sigma-1 (σ1) receptor antagonist, in various rodent models. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Mechanism of Action

This compound (also referred to as S1RA or E-52862) is a potent and selective antagonist of the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating intracellular calcium signaling, primarily through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor. By antagonizing the σ1 receptor, this compound modulates a variety of downstream signaling pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor and the descending noradrenergic pain inhibitory system. This modulation of neuronal excitability and signaling underlies its therapeutic potential in conditions such as neuropathic pain and ischemic stroke.

Data Presentation: Efficacy in Rodent Models

The following tables summarize the quantitative data from key in vivo studies demonstrating the efficacy of this compound in rodent models of neuropathic pain.

Table 1: Efficacy of this compound in a Mouse Model of Neuropathic Pain (Sciatic Nerve Injury)

| Administration Route | Dose (mg/kg) | Endpoint | Efficacy |

| Intraperitoneal (i.p.) | 16 - 64 | Mechanical Allodynia | Dose-dependent inhibition |

| Intraperitoneal (i.p.) | 16 - 64 | Thermal Hyperalgesia | Dose-dependent inhibition |

| Oral (p.o.) | 160 | Motor Coordination (Rotarod) | No significant effect |

Table 2: Efficacy of this compound in Rat Models of Neuropathic Pain